2-(5-Formyl-1H-indol-1-yl)acetonitrile
Overview
Description
2-(5-Formyl-1H-indol-1-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a formyl group attached to the indole ring, which is fused with an acetonitrile group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-1H-indol-1-yl)acetonitrile can be achieved through several methods. One common approach involves the formylation of 2-(1H-indol-1-yl)acetonitrile. This can be done using Vilsmeier-Haack reaction, where 2-(1H-indol-1-yl)acetonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formyl-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: 2-(5-Carboxy-1H-indol-1-yl)acetonitrile.
Reduction: 2-(5-Formyl-1H-indol-1-yl)ethylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Formyl-1H-indol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize the indole moiety, influencing biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(5-Methyl-1H-indol-1-yl)acetonitrile: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness
2-(5-Formyl-1H-indol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which provide a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.
Biological Activity
2-(5-Formyl-1H-indol-1-yl)acetonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring with an aldehyde group and a nitrile group, which may contribute to its reactivity and biological interactions. The compound can be represented as follows:
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been proposed based on recent studies:
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation: It could act as a ligand for certain receptors, influencing cellular signaling processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0098 |
Candida albicans | 0.039 |
This table indicates that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation. Notably, the compound exhibited IC50 values in the low micromolar range for several human cancer cell lines, indicating its potency as an anticancer agent.
Case Studies
Several research studies have investigated the biological activity of this compound:
- Study on Antimicrobial Effects: A comprehensive evaluation was conducted to assess the antibacterial and antifungal properties of this compound. The results confirmed its effectiveness against several strains, supporting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Anticancer Research: Another study focused on the compound's effects on cancer cell lines. It was found to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and subsequent apoptosis . This mechanism suggests that the compound could be developed into a novel anticancer drug targeting tubulin polymerization.
Properties
IUPAC Name |
2-(5-formylindol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-3,5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYJUUVCYXSBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC#N)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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